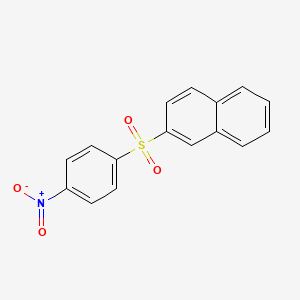
2-(4-Nitrobenzene-1-sulfonyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is an organic compound that features both a naphthalene ring and a nitrobenzene sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of naphthalene followed by sulfonation. The nitration process involves treating naphthalene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the sulfonation step involves reacting the nitronaphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Electrophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized products at the benzylic position.
科学的研究の応用
2-(4-Nitrobenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .
類似化合物との比較
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitrobenzene sulfonyl group but lacks the naphthalene ring.
Naphthalene-2-sulfonic acid: Contains the naphthalene ring and sulfonic acid group but lacks the nitro group.
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)naphthalene is unique due to the combination of both the naphthalene ring and the nitrobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its individual components .
特性
CAS番号 |
90492-47-0 |
|---|---|
分子式 |
C16H11NO4S |
分子量 |
313.3 g/mol |
IUPAC名 |
2-(4-nitrophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11NO4S/c18-17(19)14-6-9-15(10-7-14)22(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
InChIキー |
LRMWRIFNMFSLTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
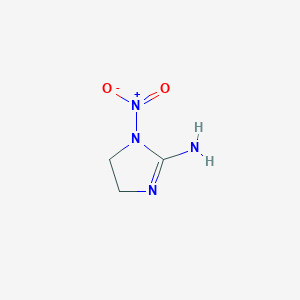

![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
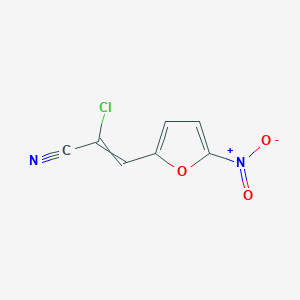
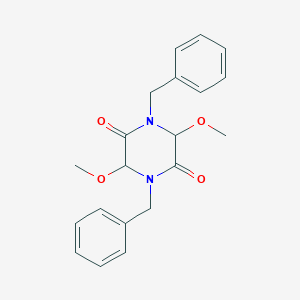
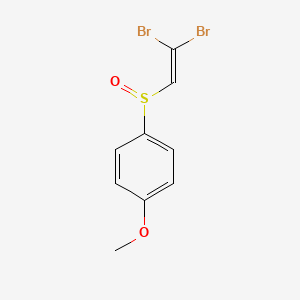
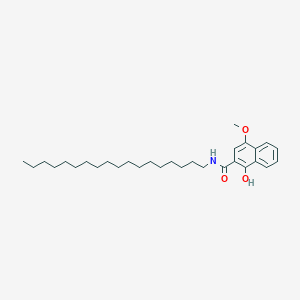
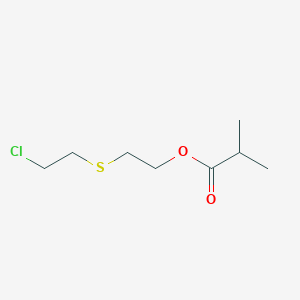
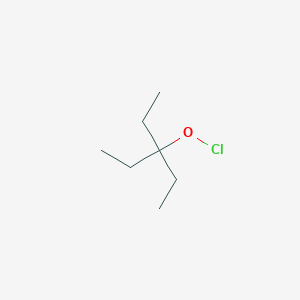
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
